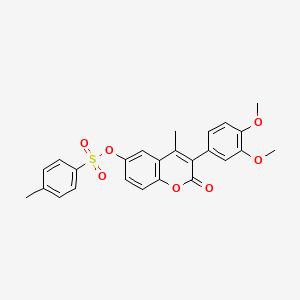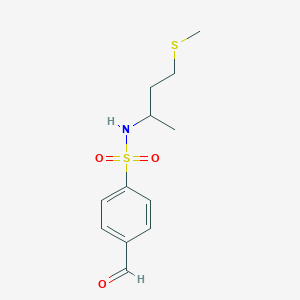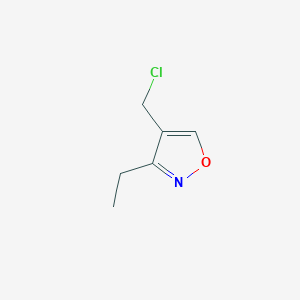
2-Furancarboxaldehyde, 5-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Furancarboxaldehyde, 5-methyl-” is a chemical compound with the formula C6H6O2 and a molecular weight of 110.1106 . It’s also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde .
Molecular Structure Analysis
The molecular structure of “2-Furancarboxaldehyde, 5-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Furancarboxaldehyde, 5-methyl-” include its molecular weight (110.1106), molecular formula (C6H6O2), and IUPAC Standard InChI . More detailed properties such as water solubility, octanol/water partition coefficient, and vapor pressure might be available .Applications De Recherche Scientifique
High-Performance Liquid Chromatography in Honey Analysis
A study by Nozal et al. (2001) details a high-performance liquid chromatographic method for determining compounds including 2-furaldehyde (furfural) in honey. This method involves a cleanup step using solid-phase extraction and a gradient separation technique, highlighting the compound's relevance in food quality analysis (Nozal et al., 2001).
Chemical Synthesis and Reaction Studies
Research conducted by Hofmann (1998) investigates the formation of colored Maillard reaction products from hexoses and amino acids, identifying 2-furaldehyde as a key reactant. The study provides insights into the mechanisms underlying the formation of such compounds, suggesting applications in food science and organic chemistry (Hofmann, 1998).
Oxidation Mechanisms in Organic Synthesis
Esikova et al. (1977) explored the oxidation of 4-carbethoxy-5-keto-hexen-3-yne to produce a furancarboxaldehyde derivative. This study indicates the compound's role in understanding oxidation mechanisms within organic synthesis processes (Esikova et al., 1977).
Biobased Polymer Synthesis
A study by Jiang et al. (2014) discusses the enzymatic polymerization of biobased monomers, including derivatives of 2-furaldehyde, for producing furan polyesters. This research highlights the application of such compounds in developing sustainable materials (Jiang et al., 2014).
Food Chemistry and Safety Analysis
Masite et al. (2021) developed a method using headspace solid-phase microextraction with gas chromatography-flame ionisation detector for determining furanic compounds, including 2-furaldehyde, in food samples. This study is crucial for assessing the safety and quality of food products (Masite et al., 2021).
Catalytic Oxidation for Chemical Synthesis
Carlini et al. (2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using vanadyl phosphate-based catalysts. This work demonstrates the potential of furanic compounds in facilitating catalytic oxidation reactions for producing valuable chemical intermediates (Carlini et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
5-propan-2-yloxyfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(2)10-8-4-3-7(5-9)11-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZYEWXZZOAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357451-30-9 |
Source


|
| Record name | 5-(propan-2-yloxy)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)

![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)


![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2978980.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)


